4-chloro-2-iodo-6-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
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Overview
Description
4-Chloro-2-iodo-6-({[2-(1-naphthyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol is a complex organic compound that features a unique combination of halogenated phenol and benzoxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-iodo-6-({[2-(1-naphthyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol typically involves multiple steps:
Halogenation: The starting material, phenol, undergoes halogenation to introduce chlorine and iodine atoms at specific positions on the aromatic ring.
Formation of Benzoxazole: The benzoxazole moiety is synthesized through a cyclization reaction involving 2-aminophenol and 1-naphthaldehyde.
Condensation Reaction: The final step involves a condensation reaction between the halogenated phenol and the benzoxazole derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents used in the synthesis must be carefully selected to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-iodo-6-({[2-(1-naphthyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove halogen atoms or modify the benzoxazole ring.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones,
Properties
Molecular Formula |
C24H14ClIN2O2 |
---|---|
Molecular Weight |
524.7 g/mol |
IUPAC Name |
4-chloro-2-iodo-6-[(2-naphthalen-1-yl-1,3-benzoxazol-5-yl)iminomethyl]phenol |
InChI |
InChI=1S/C24H14ClIN2O2/c25-16-10-15(23(29)20(26)11-16)13-27-17-8-9-22-21(12-17)28-24(30-22)19-7-3-5-14-4-1-2-6-18(14)19/h1-13,29H |
InChI Key |
CKCQWXGRIJSDHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NC4=C(O3)C=CC(=C4)N=CC5=C(C(=CC(=C5)Cl)I)O |
Origin of Product |
United States |
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